molecular formula C20H24Cl2N2O2 B4028511 1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B4028511
M. Wt: 395.3 g/mol
InChI Key: GZHWJMUQOGDKSR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound with the molecular formula C19H22Cl2N2O2 It is characterized by the presence of a dichlorophenoxy group, a piperazine ring, and a propanol moiety

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Formation of the piperazine intermediate: The piperazine ring is introduced by reacting 4-methylphenylpiperazine with a suitable halogenated compound.

    Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the piperazine intermediate under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenoxy)-2-propanol: This compound lacks the piperazine ring and has different chemical properties and applications.

    4-(2,4-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one: This compound has a similar structure but with a nitrophenyl group instead of a methylphenyl group, leading to different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2/c1-15-2-5-17(6-3-15)24-10-8-23(9-11-24)13-18(25)14-26-20-7-4-16(21)12-19(20)22/h2-7,12,18,25H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHWJMUQOGDKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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